Thiol-PEG3-phosphonic acid

Self-Assembled Monolayers Thermal Stability Metal Oxide Surface Functionalization

Surface functionalization on metal oxides (ITO, TiO₂, Al₂O₃) often fails with carboxylate or silane linkers due to hydrolytic instability. Thiol-PEG3-phosphonic acid solves this with a free -PO₃H₂ terminus forming robust SAMs with >200 h aqueous stability and a >9× etch rate reduction on ZnO. • Phosphonic acid anchor provides ~250 K higher thermal stability vs. carboxylate SAMs-critical for high-temperature OFET/biosensor fabrication. • Thiol group enables conjugation to maleimides, haloacetamides, or gold surfaces for hybrid interface assembly. • Eliminates the deprotection step required for ethyl ester analogs, accelerating PROTAC linker library synthesis.

Molecular Formula C8H19O6PS
Molecular Weight 274.27 g/mol
Cat. No. B611345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG3-phosphonic acid
SynonymsThiol-PEG3-phosphonic acid
Molecular FormulaC8H19O6PS
Molecular Weight274.27 g/mol
Structural Identifiers
InChIInChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11)
InChIKeyUBKOBPQABCOCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiol-PEG3-phosphonic Acid: Linker Overview


Thiol-PEG3-phosphonic acid (CAS 1360716-36-4) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal thiol (-SH) group and a terminal phosphonic acid (-PO₃H₂) group connected by a three-unit PEG spacer . The compound has a molecular weight of 274.27 g/mol and the molecular formula C₈H₁₉O₆PS [1]. The thiol group enables conjugation to maleimides, haloacetamides, and metal surfaces (e.g., gold), while the phosphonic acid group provides strong, hydrolytically stable anchoring to metal oxides such as aluminum oxide, titanium dioxide, and indium tin oxide (ITO) [2][3]. This dual functionality positions Thiol-PEG3-phosphonic acid as a key building block in surface functionalization, biosensor fabrication, and PROTAC (PROteolysis TArgeting Chimera) linker libraries.

Workflow Metal oxide surface functionalization and SAM fabrication
Selection Free phosphonic acid for direct anchoring; thiol for gold or maleimide conjugation
Use Context PROTAC linker libraries, biosensor interfaces, and corrosion-resistant coatings

Thiol-PEG3-phosphonic Acid: Why Substitution Fails


The terminal group on a PEG linker dictates its anchoring chemistry, hydrolytic stability, and long-term performance on specific substrates. Generic substitution of Thiol-PEG3-phosphonic acid with a carboxylic acid-terminated analog (e.g., Thiol-PEG3-acid) on metal oxide surfaces results in drastically reduced SAM stability and substrate protection [1]. Similarly, substitution with an ethyl ester-protected version (e.g., Thiol-PEG3-phosphonic acid ethyl ester) introduces an additional deprotection step and alters conjugation kinetics . The quantitative evidence below demonstrates that the free phosphonic acid moiety is the differentiating feature for applications requiring robust, hydrolytically stable anchoring to metal oxides, a property not shared by its closest structural analogs.

Attribute
This Product
Structural Analog
Anchoring to Al₂O₃, TiO₂, ITO
Direct, hydrolytically stable chemisorption
Carboxylic acid analog: poor stability, prone to desorption
SAM thermal stability
Supports high-temperature fabrication steps
Carboxylate SAMs: ~250 K lower stability limit
Synthetic readiness
Free -PO₃H₂, no deprotection required
Ethyl ester analog: requires hydrolysis step before use

Thiol-PEG3-phosphonic Acid: Comparative Evidence


Thermal Stability: Phosphonate SAMs vs. Carboxylates

Phosphonic acid (PA) self-assembled monolayers (SAMs) on naturally oxidized aluminum exhibit thermal stability ~250 K higher than analogous carboxylic acid (CA) SAMs and ~200 K higher than thiol SAMs on gold [1]. While this study uses alkyl phosphonic acids rather than the specific PEG3-phosphonic acid, the anchoring group chemistry is identical, and the stability advantage is intrinsic to the P-O-metal bond. The ethyl ester analog (Thiol-PEG3-phosphonic acid ethyl ester) lacks the free phosphonic acid required for direct metal oxide anchoring and must be deprotected prior to use .

Thermal Stability
Class-level inference
~250 K higher vs carboxylic acid SAMs
Supports high-temperature device fabrication window
Reported on aliphatic phosphonic acid SAMs; PEG spacer may modulate absolute value
Self-Assembled Monolayers Thermal Stability Metal Oxide Surface Functionalization

Hydrolytic Stability: Phosphonate Anchor vs. Silane

PEG molecules grafted to γ-alumina membranes via phosphonic acid linking groups remain stable in pure water for at least 216 hours, whereas identical grafts using alkoxysilane linkers degrade rapidly [1]. Liquid NMR and water permeation analyses confirmed that only the phosphonic acid linker maintains integrity under aqueous conditions [2]. Carboxylic acid-based SAMs on aluminum are known to exhibit poor hydrolytic stability and are prone to desorption in aqueous media [3].

Hydrolytic Stability
Class-level inference
>216 h stable in pure water
Enables long-term aqueous biosensing and membrane functionalization
Phosphonate vs alkoxysilane on γ-alumina; carboxylic acid SAMs unstable
Hydrolytic Stability Membrane Functionalization Ceramic Surface Modification

Corrosion Resistance: Phosphonic Acid vs. Thiol on ZnO

A direct comparison of 1-hexanethiol and 1-hexanephosphonic acid SAMs on polycrystalline ZnO revealed that the phosphonic acid-anchored monolayer reduces the etch rate in Brønsted acid by a factor of >9 relative to the bare ZnO surface, while the thiol monolayer is more defective and permeable [1]. XPS analysis showed phosphonic acid SAMs were approximately twice as thick as thiol SAMs, indicating denser packing and superior surface coverage [2]. This study directly compares the two anchoring chemistries present in Thiol-PEG3-phosphonic acid (thiol for gold, phosphonic acid for metal oxides).

Corrosion Resistance
Head-to-head
Etch rate reduction >9x vs bare ZnO
QCM flow cell
Reported superior film quality on ZnO over thiol-only SAMs
Direct thiol vs phosphonic acid comparison on polycrystalline ZnO
Corrosion Protection Zinc Oxide Thiol vs Phosphonic Acid

Ready-to-Use Metal Oxide Anchor

Thiol-PEG3-phosphonic acid (CAS 1360716-36-4) presents a free -PO₃H₂ group ready for direct chemisorption to metal oxide surfaces (Al₂O₃, TiO₂, ITO, ZnO), whereas the ethyl ester analog (CAS 1360716-43-3) requires an additional hydrolysis step to generate the active phosphonic acid . The carboxylic acid analog Thiol-PEG3-acid can conjugate to amine surfaces via EDC/NHS chemistry but lacks the specific, high-affinity binding to metal oxides characteristic of phosphonates [1]. In PROTAC linker libraries, the phosphonic acid group is documented as a non-cleavable, stable linker component, whereas esters may be susceptible to enzymatic or chemical hydrolysis .

Ready-to-Use Anchor
Context-dependent
Free -PO₃H₂ eliminates deprotection step
Reduces synthetic complexity for direct metal oxide modification
Functional group advantage over ethyl ester analog; data to verify in specific PROTAC context
PROTAC Linker Bioconjugation Metal Oxide Surface Modification

Thiol-PEG3-phosphonic Acid: Key Applications


Al₂O₃ and ITO Surface Functionalization

The ~250 K higher thermal stability of phosphonic acid SAMs compared to carboxylates [1] makes Thiol-PEG3-phosphonic acid the linker of choice for modifying ITO electrodes in organic field-effect transistors (OFETs) and biosensors, where high-temperature fabrication steps are common. The thiol terminus can simultaneously anchor gold nanoparticles or reporter molecules, creating robust hybrid interfaces.

Aqueous Stability on Ceramic Membranes & Nanoparticles

For applications requiring >200 h of hydrolytic stability in pure water, such as functionalized γ-alumina membranes for wastewater treatment [2] or PEGylated metal oxide nanoparticles for in vivo imaging, the phosphonic acid anchor of Thiol-PEG3-phosphonic acid provides a stable, non-degrading linkage that carboxylic acid or silane-based alternatives cannot match.

Corrosion-Resistant Coatings for ZnO Sensors

The >9x reduction in etch rate afforded by phosphonic acid SAMs on ZnO [3] positions Thiol-PEG3-phosphonic acid as a critical surface modifier for ZnO nanowire sensors, UV photodetectors, and transparent conductive oxides. The PEG spacer additionally imparts antifouling properties, while the thiol group enables further bioconjugation.

PROTAC Linker Synthesis: Metal Oxide Compatible

In PROTAC development, the free phosphonic acid group of Thiol-PEG3-phosphonic acid eliminates the deprotection step required for ethyl ester analogs , accelerating linker library synthesis. The bifunctional nature allows simultaneous conjugation to E3 ligase ligands (via thiol-maleimide chemistry) and target protein ligands (via phosphonic acid coordination or further derivatization), reducing synthetic complexity.

Application
Selection Property
Validation Focus
Al₂O₃ and ITO Surface Functionalization
High-temperature SAM stability
Thermal desorption profile on target oxide
Aqueous Stability on Ceramic Membranes & Nanoparticles
Long-term hydrolytic anchoring integrity
Permeability and leaching under aqueous immersion
Corrosion-Resistant Coatings for ZnO Sensors
Barrier quality against acidic etchants
Etch rate and film density on ZnO thin films
PROTAC Linker Synthesis
Deprotection-free phosphonic acid handle
Synthetic step count and conjugation efficiency

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